N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride
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Overview
Description
The closest compound I found is "N1- (6-ethoxybenzo [d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine" . This compound has a similar structure to the one you’re asking about, with an ethoxy group at the 6-position of the benzothiazole ring instead of a methyl group at the 4,7-positions .
Molecular Structure Analysis
The molecular structure of the related compound “1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” was analyzed based on IR, 1H, 13C NMR and mass spectral data . A similar analysis would likely be performed for your compound.Chemical Reactions Analysis
The related compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” were analyzed. It was found to have a molecular weight of 234.32 .Scientific Research Applications
Catalytic Activity in Multicomponent Reactions
A study by Zare et al. (2017) focuses on the preparation and characterization of a new acidic ionic liquid derived from a similar diamine compound. This ionic liquid demonstrated high efficiency and general catalysis for multicomponent reactions, including the production of bis(pyrazolyl) derivatives and the synthesis of xanthenone derivatives under solvent-free conditions (Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017).
Synthesis and Characterization of Metal Complexes
Kang et al. (2019) reported on the synthesis and characterization of Zn(II) and Cu(II) complexes using (chiral substituent)(diethyl)-ethanediamine derivatives. These complexes effectively polymerized rac-lactide, yielding heterotactic polylactide, a material with significant implications for biodegradable plastics (Kang, Cho, Nayab, & Jeong, 2019).
Anti-bacterial Evaluation and Molecular Docking
Al‐Janabi, Elzupir, & Yousef (2020) synthesized new Schiff bases from reactions involving similar diamine compounds. These bases showed good anti-bacterial activity and were further evaluated through molecular docking studies as potential inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease, suggesting their relevance in drug discovery (Al‐Janabi, Elzupir, & Yousef, 2020).
Dyeing Performance of Thiadiazole Derivatives
Malik et al. (2018) explored thiadiazole derivatives synthesized from reactions involving similar diamine compounds for their dyeing performance on nylon fabric. This study contributes to the field of textile engineering by developing new dyes with specific properties (Malik, Patel, Tailor, & Patel, 2018).
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S.ClH/c1-5-18(6-2)10-9-16-15-17-13-11(3)7-8-12(4)14(13)19-15;/h7-8H,5-6,9-10H2,1-4H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVAUYUVTFRYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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